2-((Trimethylsilyl)oxy)acetonitrile

Catalog No.
S15735401
CAS No.
M.F
C5H11NOSi
M. Wt
129.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Trimethylsilyl)oxy)acetonitrile

Product Name

2-((Trimethylsilyl)oxy)acetonitrile

IUPAC Name

2-trimethylsilyloxyacetonitrile

Molecular Formula

C5H11NOSi

Molecular Weight

129.23 g/mol

InChI

InChI=1S/C5H11NOSi/c1-8(2,3)7-5-4-6/h5H2,1-3H3

InChI Key

SVVZXVWJFYDKNR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC#N

2-((Trimethylsilyl)oxy)acetonitrile is a chemical compound characterized by the presence of a trimethylsilyl group attached to an acetonitrile moiety. Its molecular formula is C5H11NOSiC_5H_{11}NOSi, and it features a unique combination of functional groups that contribute to its reactivity and stability. The trimethylsilyl group enhances the compound's solubility and protects sensitive functional groups during

  • Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under specific conditions, allowing for the introduction of various substituents.
  • Hydrolysis: The compound is sensitive to moisture, leading to hydrolysis that produces acetonitrile and trimethylsilanol.
  • Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions depending on the reaction conditions.

Common reagents used in these reactions include fluoride ions, which can cleave the trimethylsilyl group, and various acids and bases that facilitate substitution reactions. Reaction conditions typically require anhydrous environments to prevent unwanted side reactions.

Research on the biological activity of 2-((Trimethylsilyl)oxy)acetonitrile indicates its potential role in the synthesis of biologically active molecules. It has been investigated for applications in drug delivery systems and as a precursor for therapeutic agents. The active acetonitrile moiety released upon cleavage of the trimethylsilyl group may interact with biological targets, although specific mechanisms of action remain to be fully elucidated .

The synthesis of 2-((Trimethylsilyl)oxy)acetonitrile typically involves the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The general procedure is as follows:

  • Mix acetonitrile and triethylamine in an inert atmosphere.
  • Slowly add trimethylsilyl chloride while stirring at room temperature.
  • Isolate the product through distillation.

On an industrial scale, optimized conditions enhance yield and purity, often utilizing continuous flow reactors to ensure consistent production .

This compound has found diverse applications across various fields:

  • Organic Chemistry: It serves as a reagent in organic synthesis, particularly for forming carbon-carbon bonds and protecting sensitive functional groups.
  • Pharmaceutical Development: It is utilized in synthesizing biologically active molecules and as a building block for therapeutic agents.
  • Industrial Use: Employed in producing specialty chemicals, polymers, and coatings due to its unique chemical properties .

Several compounds share structural similarities with 2-((Trimethylsilyl)oxy)acetonitrile:

  • Phenyl(trimethylsilyloxy)acetonitrile: Contains a phenyl group instead of a hydrogen atom.
  • 2-Phenyl-2-(trimethylsilyloxy)acetonitrile: Features a phenyl group attached to the acetonitrile moiety.
  • (Trimethylsiloxy)phenylacetonitrile: Another variant with a phenyl group.

Uniqueness

The uniqueness of 2-((Trimethylsilyl)oxy)acetonitrile lies in its specific combination of the trimethylsilyl group and acetonitrile moiety. This combination imparts distinct reactivity and stability, making it particularly useful as a reagent in organic synthesis and as a precursor for various applications .

Hydrogen Bond Acceptor Count

2

Exact Mass

129.060990509 g/mol

Monoisotopic Mass

129.060990509 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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